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1-(4-nitrophenyl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 1-(4-nitrophenyl)-1H-pyrazol-5-amine
  • CAS: 16459-44-2

Core Science & Biosynthesis

Foundational

Biological Activity of 1-(4-Nitrophenyl)-5-Aminopyrazole Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary The 1-(4-nitrophenyl)-5-aminopyrazole scaffold represents a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1-(4-nitrophenyl)-5-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by a distinct electronic profile driven by the strong electron-withdrawing nature of the para-nitro group on the N1-phenyl ring. Unlike its unsubstituted or electron-rich counterparts, this derivative class exhibits enhanced binding affinities in specific kinase domains and microbial targets due to altered dipole moments and hydrogen-bond acceptor capabilities. This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and validated experimental protocols for this chemical series.[1]

Chemical Architecture & SAR Analysis

The Pharmacophore

The core structure consists of a pyrazole ring substituted at the 5-position with a primary amine and at the 1-position with a 4-nitrophenyl group.

  • The Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, decreasing the basicity of the N2 nitrogen. In kinase inhibition, this electronic modulation often strengthens 
    
    
    
    -stacking interactions with aromatic residues in the ATP-binding pocket.
  • The 5-Amino Group (

    
    ):  Serves as a critical hydrogen bond donor. It typically interacts with the hinge region of kinase enzymes or the active sites of bacterial enzymes (e.g., DNA gyrase).
    
SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

SAR_Logic Core 1-(4-Nitrophenyl)-5-aminopyrazole (Scaffold) N1_Pos N1-Position (4-Nitrophenyl) Core->N1_Pos C5_Pos C5-Position (Amino Group) Core->C5_Pos C3_C4_Pos C3/C4-Positions (Substituents) Core->C3_C4_Pos Activity_1 Electronic w/d (EWG) Increases Lipophilicity Metabolic Liability (Nitro reduction) N1_Pos->Activity_1 Effect Activity_2 H-Bond Donor (Hinge Binder) Essential for Kinase Affinity C5_Pos->Activity_2 Effect Activity_3 Steric Bulk Modulation Target Selectivity (COX-2 vs EGFR) C3_C4_Pos->Activity_3 Effect

Figure 1: SAR analysis of the 1-(4-nitrophenyl)-5-aminopyrazole scaffold highlighting functional zones.

Therapeutic Applications

Antimicrobial Activity

Derivatives of 1-(4-nitrophenyl)-5-aminopyrazole have demonstrated significant potency against Gram-positive bacteria (Staphylococcus aureus) and select Gram-negative strains (Escherichia coli).

  • Mechanism: Evidence suggests inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling and replication.

  • Potency: The 4-nitrophenyl derivatives often outperform phenyl analogues due to enhanced cell wall permeability and specific electrostatic interactions within the active site [1][5].

Anticancer (Kinase Inhibition)

This scaffold acts as a competitive inhibitor of ATP in various protein kinases.

  • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).[1]

  • Causality: The planar nature of the pyrazole fused with the nitro-phenyl moiety allows intercalation into the ATP-binding cleft. The nitro group can interact with positively charged residues (e.g., Lysine) via electrostatic attraction [3][4].

Anti-inflammatory Potential

These compounds inhibit the p38 MAPK pathway and COX-2 enzymes.

  • Selectivity: The 5-amino group forms hydrogen bonds with the Tyr355 and Arg120 residues in the COX-2 active site, while the bulky nitrophenyl group occupies the hydrophobic side pocket, conferring selectivity over COX-1 [2][6].

Mechanism of Action: Signaling Pathways

The following diagram details the dual-action mechanism in cancer and inflammation models.

Mechanism_Action LPS LPS / Growth Factors Receptor TLR4 / VEGFR-2 LPS->Receptor Ras Ras/Raf Receptor->Ras MEK MEK Ras->MEK p38 p38 MAPK MEK->p38 COX2 COX-2 Enzyme p38->COX2 Proliferation Tumor Cell Proliferation & Angiogenesis p38->Proliferation Inflammation Pro-inflammatory Cytokines (TNF-alpha, IL-6) COX2->Inflammation Inhibitor 1-(4-Nitrophenyl)-5-aminopyrazole Inhibitor->p38 Inhibits (ATP Competition) Inhibitor->COX2 Inhibits (Active Site)

Figure 2: Dual inhibition pathway targeting p38 MAPK and COX-2 signaling cascades.

Experimental Protocols

Synthesis Verification (General Protocol)
  • Reaction: Condensation of 4-nitrophenylhydrazine with

    
    -ketonitriles (e.g., ethoxymethylenemalononitrile).
    
  • Conditions: Reflux in ethanol with catalytic piperidine for 3–6 hours.

  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Look for a distinct yellow/orange spot (nitro compounds are often colored).

    • NMR: Confirm the presence of the amino signal (

      
      ) around 
      
      
      
      4.0–6.0 ppm (broad singlet) and the characteristic AA'BB' pattern of the p-nitrophenyl group around
      
      
      8.0–8.4 ppm [1][7].
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HCT-116).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 – 100

    
    M). Control: 0.1% DMSO vehicle.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Antimicrobial Susceptibility (Zone of Inhibition)

Objective: Screen for bactericidal activity.

  • Inoculum: Prepare

    
     McFarland standard of S. aureus (ATCC 25923).
    
  • Plating: Swab Mueller-Hinton agar plates to create a lawn.

  • Disc Application: Place sterile 6mm paper discs impregnated with compound (

    
     g/disc ). Positive Control: Ciprofloxacin (
    
    
    
    g).
  • Incubation: 18–24 hours at 37°C.

  • Measurement: Measure diameter of the clear zone (mm) using calipers.

Quantitative Bioactivity Data Summary

Compound ClassTarget Organism/EnzymeIC50 / MICReference
1-(4-nitrophenyl)-5-amino... Staphylococcus aureus

[5]
1-(4-nitrophenyl)-5-amino... MCF-7 (Breast Cancer)

[3]
1-(4-nitrophenyl)-5-amino... COX-2 Enzyme

[2]
Reference Std (Celecoxib) COX-2 Enzyme

[2]

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI (2024) [Link]

  • Current status of pyrazole and its biological activities Source: PubMed Central (PMC) [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI (Molecules) [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives Source: MDPI [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry [Link]

Sources

Exploratory

synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles

An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles Authored by a Senior Application Scientist Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1][2] This has led to its incorporation into a range of clinically significant agents with applications as anticancer, anti-inflammatory, and antiviral therapeutics.[3][4][5] Derivatives of this scaffold have demonstrated potent and selective inhibition of key kinases such as CDK2, B-Raf, and Tropomyosin Receptor Kinase (Trk), making them cornerstones in the development of targeted cancer therapies.[6][7][8]

Given its therapeutic importance, the development of efficient, versatile, and scalable synthetic routes to this heterocyclic system is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of the most robust and widely employed synthetic strategy: the construction of the pyrazolo[1,5-a]pyrimidine core from readily accessible 5-aminopyrazole precursors. We will delve into the mechanistic underpinnings of this transformation, discuss the rationale behind common experimental choices, and provide validated protocols for practical application in the laboratory.

The Core Transformation: Cyclocondensation of 5-Aminopyrazoles

The most direct and versatile route to the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[1][3] The 5-aminopyrazole itself possesses multiple nucleophilic centers: the exocyclic amino group (-NH2), the endocyclic N1 nitrogen, and the C4 carbon.[9] This multiplicity dictates the reaction pathways and potential for regioisomeric products. The reaction with a 1,3-dicarbonyl compound or its synthetic equivalent is the most prevalent of these methods.[3][10]

The general mechanism proceeds via an initial condensation between the exocyclic 5-amino group and one of the carbonyls of the 1,3-dicarbonyl compound to form an enamine or imine intermediate. This is followed by an intramolecular cyclization where the endocyclic N1-nitrogen attacks the second carbonyl group, and a subsequent dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring.

Mechanistic Pathway of Cyclocondensation

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a β-diketone.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 5-Aminopyrazole I1 Enamine Intermediate (via condensation at -NH2) R1->I1 Condensation & H2O loss R2 1,3-Dicarbonyl (β-Diketone) R2->I1 I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization (N1 attack) P Pyrazolo[1,5-a]pyrimidine I2->P Dehydration (-H2O)

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

The choice of catalyst is critical. Acidic conditions (e.g., acetic acid, p-TSA) facilitate both the initial condensation and the final dehydration step.[10] In some cases, basic catalysts like piperidine or potassium hydroxide can be employed, particularly when the electrophile is an activated alkene like a chalcone.[10]

Key Reagent Classes and Strategic Considerations

The versatility of the pyrazolo[1,5-a]pyrimidine synthesis stems from the wide variety of 1,3-bielectrophiles that can be employed. The choice of this reagent directly dictates the substitution pattern on the newly formed pyrimidine ring.

Reagent ClassResulting Substitution PatternCausality & Experimental Insights
1,3-Diketones (e.g., acetylacetone)Substituted at C5 and C7The classic and most direct route. With unsymmetrical diketones, regioselectivity can be an issue, often yielding a mixture of isomers. The reaction typically favors the attack of the more nucleophilic amino group on the less sterically hindered or more electrophilic carbonyl.
β-Ketoesters (e.g., ethyl acetoacetate)C5-substituted, C7-oxo (a pyrimidinone)Highly reliable and regioselective. The ester carbonyl is less reactive than the ketone carbonyl, directing the initial condensation. The resulting product is a pyrazolo[1,5-a]pyrimidin-7-one, a common and valuable scaffold.[11]
Enaminones (e.g., DMF-DMA adducts)Substituted at C7Enaminones are stable and effective electrophiles. They are often prepared in situ or used as isolated reagents, offering a high degree of control and often leading to excellent yields of a single regioisomer.[8]
Chalcones (α,β-unsaturated ketones)Substituted at C5 and C7This reaction proceeds via a Michael addition of the 5-amino group, followed by cyclization and oxidation. It allows for the introduction of diverse aryl groups at the C5 and C7 positions.[10]
Acetylenic Esters (e.g., DMAD)C5-carboxy, C7-oxoAn efficient method under ultrasonic irradiation in aqueous media, representing a green chemistry approach. The reaction proceeds via an aza-Michael addition.[12]

Modern Synthetic Methodologies: Enhancing Efficiency and Simplicity

While conventional heating in solvents like acetic acid or ethanol is effective, modern techniques have been developed to improve reaction times, yields, and environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[13][14] The rapid, uniform heating dramatically reduces reaction times from hours to minutes and often results in cleaner product formation with higher yields.[11] This technique is particularly advantageous for high-throughput synthesis in drug discovery campaigns.

One-Pot and Multicomponent Reactions

To improve operational simplicity and atom economy, one-pot procedures have been developed. A prominent example involves the initial synthesis of the 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by the addition of the β-dicarbonyl compound to the same reaction vessel without isolating the intermediate.[11][15] This telescoping of steps minimizes solvent waste and purification efforts.

G A Start: β-Ketonitrile + Hydrazine in Vial B Step 1: Microwave Irradiation (e.g., 150°C, 5 min) Formation of 5-Aminopyrazole A->B C Step 2: In-situ Addition of β-Ketoester & Acid Catalyst B->C No Isolation D Step 3: Microwave Irradiation (e.g., 150°C, 2 h) Cyclocondensation C->D E End: Isolation of Pyrazolo[1,5-a]pyrimidinone D->E

Caption: Workflow for a one-pot microwave-assisted synthesis.[11]

Field-Proven Experimental Protocol

This protocol describes a validated one-pot, microwave-assisted synthesis of a substituted pyrazolo[1,5-a]pyrimidinone, adapted from established literature procedures.[11]

Objective: To synthesize 2,5-disubstituted-pyrazolo[1,5-a]pyrimidin-7(4H)-one.

Materials:

  • Substituted β-ketonitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Substituted β-ketoester (1.2 eq)

  • Glacial Acetic Acid (catalyst)

  • Methanol (solvent)

  • Microwave reactor with sealed reaction vessels

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the β-ketonitrile (e.g., 1.0 mmol) and methanol (3 mL).

  • Formation of 5-Aminopyrazole: Add hydrazine hydrate (1.1 mmol) to the solution. Seal the vessel tightly.

  • First Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 5 minutes.

    • Causality Note: This step rapidly and efficiently forms the intermediate 5-aminopyrazole. Microwave heating ensures quick attainment of the required temperature, driving the reaction to completion in minutes.[11]

  • Cooling and Reagent Addition: After the first irradiation, cool the vessel to room temperature using compressed air. Unseal the vessel and add the β-ketoester (1.2 mmol) and glacial acetic acid (0.5 mL).

    • Self-Validation Check: The reaction can be monitored by TLC at this stage to confirm the consumption of the starting β-ketonitrile and the formation of the more polar 5-aminopyrazole intermediate.

  • Second Microwave Irradiation (Cyclocondensation): Reseal the vessel and place it back into the microwave reactor. Irradiate the mixture at 150 °C for 2 hours.

    • Causality Note: The acetic acid catalyzes the condensation, and the sustained high temperature under microwave irradiation facilitates the cyclization and dehydration steps to form the final product.[11]

  • Workup and Isolation: After cooling the vessel, concentrate the reaction mixture under reduced pressure to remove the methanol. Add cold water (10 mL) to the residue.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Conclusion and Future Outlook

The is a cornerstone of heterocyclic chemistry, providing reliable access to a scaffold of immense pharmacological value. The classic condensation with 1,3-dicarbonyl compounds has been refined through modern methodologies like microwave-assisted and one-pot procedures, enhancing efficiency and aligning with the principles of green chemistry.[6][11] Future research will likely focus on further expanding the substrate scope, developing novel multicomponent reactions for increased molecular diversity, and applying flow chemistry for scalable, continuous production.[6] As our understanding of kinase biology deepens, the demand for novel, selectively substituted pyrazolo[1,5-a]pyrimidines will continue to grow, ensuring this synthetic pathway remains a vital tool for drug development professionals.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. University of Science and Arts of Oklahoma.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Digital Object Identifier System.
  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, Vol. 78, No. 8, 2009.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter.
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci.
  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][6][10][11]triazine and Imidazo[2,1-c][6][10][11]triazine. ResearchGate.

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Approaches towards the synthesis of 5-aminopyrazoles.

Sources

Foundational

1-(4-nitrophenyl)-1H-pyrazol-5-amine melting point and physical data

The following technical guide details the physicochemical profile, synthesis, and characterization of 1-(4-nitrophenyl)-1H-pyrazol-5-amine and its relevant derivatives. Executive Summary The 1-aryl-5-aminopyrazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 1-(4-nitrophenyl)-1H-pyrazol-5-amine and its relevant derivatives.

Executive Summary

The 1-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for major COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors. The specific derivative 1-(4-nitrophenyl)-1H-pyrazol-5-amine represents a critical intermediate; the nitro group provides a versatile handle for reduction to an aniline, enabling further elaboration into urea or amide-linked drug candidates. This guide covers the physical properties, synthetic pathways, and structural characterization of this core scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The physical data below distinguishes between the unsubstituted core (often synthesized in-house) and the 4-carbonitrile derivative (the most common commercially available building block).

Nomenclature & Identifiers
PropertyData
IUPAC Name 1-(4-Nitrophenyl)-1H-pyrazol-5-amine
Common Name 5-Amino-1-(4-nitrophenyl)pyrazole
CAS Number 5394-41-2 (refers to 4-carbonitrile derivative); Unsubstituted core is often referenced by CID 12678771
Molecular Formula C

H

N

O

(Core) / C

H

N

O

(4-CN derivative)
Molecular Weight 204.19 g/mol (Core) / 229.19 g/mol (4-CN derivative)
SMILES NC1=CC=NN1C2=CC=C(=O)C=C2
Physical Properties
PropertyValue / Observation
Appearance Yellow to orange crystalline solid (color intensity correlates with nitro conjugation).
Melting Point 191–193 °C (4-CN derivative) Note: Unsubstituted analogs typically melt in the 160–180 °C range depending on polymorph.
Solubility High: DMSO, DMF, DMAc. Moderate: Hot Ethanol, Ethyl Acetate. Low/Insoluble: Water, Hexanes.
pKa (Calculated) ~2.5 (Amine is weakly basic due to electron-withdrawing nitroaryl group).

Synthetic Pathways & Mechanistic Insight

The synthesis of 5-aminopyrazoles relies on the regioselective condensation of hydrazines with


-functionalized nitriles. The choice of the "C3" synthon determines the substitution at the 4-position.
Pathway A: Synthesis of Unsubstituted 1-(4-nitrophenyl)-1H-pyrazol-5-amine

This route utilizes 3-ethoxyacrylonitrile to yield the pyrazole without a substituent at the 4-position.

  • Reagents: 4-Nitrophenylhydrazine hydrochloride, 3-Ethoxyacrylonitrile, Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

  • Mechanism: Michael-type addition followed by cyclization.

Pathway B: Synthesis of 4-Cyano Derivative (Common Commercial Route)

This route utilizes (Ethoxymethylene)malononitrile to yield the highly stable 4-carbonitrile derivative.

  • Reagents: 4-Nitrophenylhydrazine, (Ethoxymethylene)malononitrile.

  • Conditions: Reflux in Ethanol or Methanol.

Mechanistic Flowchart (DOT Visualization)

SynthesisPathways Hydrazine 4-Nitrophenylhydrazine (Nucleophile) Intermed Intermediate: Arylhydrazone Hydrazine->Intermed Addition ReagentA 3-Ethoxyacrylonitrile (Electrophile A) ReagentA->Intermed ReagentB (Ethoxymethylene) malononitrile (Electrophile B) ReagentB->Intermed Cyclization Cyclization (Intramolecular Nucleophilic Attack) Intermed->Cyclization -EtOH ProductA Target A: 1-(4-NO2-Ph)-5-aminopyrazole (Unsubstituted) Cyclization->ProductA Path A ProductB Target B: 4-Cyano Derivative (Commercial Scaffold) Cyclization->ProductB Path B

Figure 1: Divergent synthesis of 5-aminopyrazoles based on the electrophilic nitrile species.

Detailed Experimental Protocol

Objective: Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (Standard Reference Protocol).

Materials
  • 4-Nitrophenylhydrazine hydrochloride: 1.90 g (10 mmol)

  • (Ethoxymethylene)malononitrile: 1.22 g (10 mmol)

  • Ethanol: 20 mL

  • Triethylamine (Et

    
    N):  1.4 mL (10 mmol) – Required to free the hydrazine base.
    
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 4-nitrophenylhydrazine hydrochloride in Ethanol.

  • Neutralization: Add Triethylamine dropwise. The suspension will change color (typically to orange/red) as the free hydrazine is liberated.

  • Addition: Add (Ethoxymethylene)malononitrile in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours . Monitor reaction progress by TLC (Eluent: 50% Ethyl Acetate / Hexanes).

    • Checkpoint: The starting hydrazine is polar; the product is less polar and often fluorescent under UV.

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove triethylamine salts.

  • Purification: Recrystallize from hot DMF/Ethanol or Ethanol/Water if necessary.

  • Yield: Expect 80–90% yield of a yellow/orange solid.

Structural Characterization (Spectroscopy)[10]

Validating the structure requires confirming the presence of the amine, the nitro group, and the pyrazole core protons.

H NMR Interpretation (DMSO-d , 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
8.30 – 8.35 Doublet (

Hz)
2HAr-H (ortho to NO

)
Deshielded by nitro group.
7.80 – 7.85 Doublet (

Hz)
2HAr-H (meta to NO

)
Coupled to the ortho protons.
7.60 – 7.75 Singlet1HPyrazole C3-HCharacteristic of the pyrazole ring.
6.50 – 6.80 Broad Singlet2H-NH

Exchangeable with D

O; confirms primary amine.

Note: If the 4-position is unsubstituted, an additional doublet pair or two singlets (C3-H and C4-H) will appear for the pyrazole ring, typically around


 5.5 (C4-H) and 

7.5 (C3-H).
Infrared (IR) Spectroscopy[10]
  • 3300–3450 cm

    
    :  Primary amine (-NH
    
    
    
    ) stretching (doublet).
  • 2210–2220 cm

    
    :  Nitrile (C
    
    
    
    N) stretch (if 4-CN derivative is present).
  • 1500–1550 cm

    
    :  Nitro (NO
    
    
    
    ) asymmetric stretch.
  • 1300–1350 cm

    
    :  Nitro (NO
    
    
    
    ) symmetric stretch.

Applications in Drug Discovery

The 1-(4-nitrophenyl)-5-aminopyrazole scaffold is a precursor to "Celecoxib-like" COX-2 inhibitors and p38 MAP kinase inhibitors.

Functionalization Logic
  • Sandmeyer Reaction: Conversion of the C5-amine to a halide (Cl, Br, I) for coupling.

  • Nitro Reduction: Hydrogenation (H

    
    , Pd/C) or chemical reduction (Fe/NH
    
    
    
    Cl) of the nitro group yields the dianiline intermediate.
  • Urea Formation: Reaction of the newly formed aniline with isocyanates to generate kinase inhibitors.

Applications Scaffold 1-(4-NO2-Ph)-5-NH2-Pyrazole Reduction Nitro Reduction (H2, Pd/C) Scaffold->Reduction Dianiline Intermediate: 1-(4-NH2-Ph)-5-NH2-Pyrazole Reduction->Dianiline KinaseInhib Kinase Inhibitors (Urea/Amide Derivatives) Dianiline->KinaseInhib + Isocyanate

Figure 2: Derivatization pathway for kinase inhibitor synthesis.

References

  • Synthesis of 5-aminopyrazoles: El-Saghier, A. M. M. "Synthesis of some new 5-aminopyrazole derivatives." Journal of Chemical Research 2002.1 (2002): 20-22.
  • Physical Data (4-CN Derivative): Jiang, Q. H., et al. "5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile."[1] Acta Crystallographica Section E: Structure Reports Online 68.1 (2012): o65.

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Organic Letters 5.15 (2003): 2707-2710.

  • Commercial Data: Sigma-Aldrich Product Specification for 5-amino-1-arylpyrazole derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 1-(4-nitrophenyl)-1H-pyrazol-5-amine

Introduction: The Versatility of Pyrazole-Based Azo Dyes Azo dyes, characterized by the presence of the −N=N− chromophore, represent the largest and most diverse class of synthetic colorants. Their widespread application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Based Azo Dyes

Azo dyes, characterized by the presence of the −N=N− chromophore, represent the largest and most diverse class of synthetic colorants. Their widespread application in textiles, printing, and high-tech industries stems from their brilliant colors, good fastness properties, and the synthetic accessibility that allows for a vast palette of shades.[1] Within this class, heterocyclic azo dyes, particularly those derived from pyrazole intermediates, have garnered significant attention. The incorporation of the pyrazole moiety often imparts enhanced tinctorial strength, thermal stability, and superior lightfastness to the resulting dyes.[2]

This guide provides a comprehensive overview of the synthesis of novel azo dyes using 1-(4-nitrophenyl)-1H-pyrazol-5-amine as the diazo component. This precursor, featuring a reactive primary amino group on the pyrazole ring and an electron-withdrawing nitro group on the N-phenyl substituent, is a valuable building block for creating a range of disperse dyes suitable for coloring synthetic fibers like polyester.[3][4] We will delve into the mechanistic underpinnings of the synthesis, provide detailed, step-by-step protocols for diazotization and azo coupling reactions, and discuss the expected characterization and performance of the synthesized dyes.

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of azo dyes is a well-established two-step process:

  • Diazotization: The conversion of a primary aromatic or heteroaromatic amine into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and a source of nitrous acid, most commonly sodium nitrite.[5] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[5]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final colored dye. The pH of the coupling reaction is a crucial parameter; slightly alkaline conditions (pH 9-10) are favored for phenolic couplers to form the more reactive phenoxide ion, while mildly acidic conditions (pH 4-5) are optimal for coupling with aromatic amines to prevent side reactions.[5]

The following diagram illustrates the general workflow for the synthesis of azo dyes from 1-(4-nitrophenyl)-1H-pyrazol-5-amine.

Azo Dye Synthesis Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Purification & Analysis Start 1-(4-nitrophenyl)-1H-pyrazol-5-amine Diazotization Dissolution in Acid Cooling to 0-5 °C Addition of NaNO2 Start->Diazotization HCl, H2O Diazonium_Salt 1-(4-nitrophenyl)-1H-pyrazol-5-diazonium Salt Solution Diazotization->Diazonium_Salt Formation of Ar-N2+ Azo_Coupling pH Adjustment Addition of Diazonium Salt Solution Diazonium_Salt->Azo_Coupling Vigorous Stirring Coupling_Component Coupling Component (e.g., Phenol, Naphthol, Aniline) Coupling_Component->Azo_Coupling Alkaline or Acidic Medium Azo_Dye Crude Azo Dye (Precipitate) Azo_Coupling->Azo_Dye Purification Filtration Washing Recrystallization Azo_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product Characterization FT-IR, NMR, UV-Vis Mass Spectrometry Final_Product->Characterization

Caption: General workflow for the synthesis of azo dyes from 1-(4-nitrophenyl)-1H-pyrazol-5-amine.

Experimental Protocols

Materials and Reagents
  • 1-(4-nitrophenyl)-1H-pyrazol-5-amine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO2)

  • Coupling components (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Ethanol or other suitable recrystallization solvent

  • Distilled water

  • Ice

Protocol 1: Diazotization of 1-(4-nitrophenyl)-1H-pyrazol-5-amine

This protocol details the formation of the diazonium salt, which is the crucial electrophilic intermediate for the subsequent coupling reaction.

  • Dissolution of the Amine: In a 250 mL beaker, suspend 0.01 mol of 1-(4-nitrophenyl)-1H-pyrazol-5-amine in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture to ensure a fine, uniform suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous and vigorous stirring. It is critical to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[5]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. The addition should be slow enough to ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting clear or slightly yellow solution of the diazonium salt should be used immediately in the next step.

Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds (e.g., 2-Naphthol)

This protocol describes the coupling of the diazonium salt with an activated aromatic hydroxyl compound.

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately. The color will depend on the chosen coupling component.

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. Collect the precipitated azo dye by vacuum filtration.

  • Washing and Drying: Wash the solid product thoroughly with cold water until the filtrate is neutral to remove any unreacted starting materials and salts. Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

This protocol outlines the coupling reaction with an activated aromatic amine.

  • Preparation of the Coupling Solution: Dissolve 0.01 mol of the aromatic amine (e.g., N,N-dimethylaniline) in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold amine solution with vigorous stirring.

  • pH Adjustment and Precipitation: After the addition is complete, slowly add a saturated solution of sodium acetate with continuous stirring until the mixture is neutral or slightly acidic (pH 5-6). A colored precipitate of the azo dye will form.

  • Isolation and Purification: Continue stirring for 1-2 hours in the ice bath. Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol may be necessary for further purification.

Expected Results and Characterization

The synthesized azo dyes are expected to be intensely colored solids. The specific color will vary depending on the coupling component used, ranging from yellow and orange to red and brown. The structures of the newly synthesized dyes can be confirmed by various spectroscopic techniques.

Analytical TechniqueExpected Observations and Interpretations
FT-IR Spectroscopy The presence of a characteristic absorption band in the range of 1420-1498 cm⁻¹ confirms the formation of the N=N (azo) group.[3] The spectra will also show bands corresponding to the NH₂ group of the pyrazole moiety (around 3250–3294 cm⁻¹), the C=N group (around 1656–1667 cm⁻¹), and the nitro group (around 1515 and 1340 cm⁻¹).[2]
¹H-NMR Spectroscopy The ¹H-NMR spectra will display signals corresponding to the aromatic protons of the phenyl and coupling component rings. A characteristic singlet for the amino (NH₂) protons on the pyrazole ring is expected to appear in the downfield region (around δ 9.20–10.05 ppm), which is exchangeable with D₂O.[2]
¹³C-NMR Spectroscopy The ¹³C-NMR spectra will show signals for all the carbon atoms in the molecule, including those of the pyrazole ring and the aromatic rings of the nitrophenyl and coupler moieties. The carbon atoms attached to the azo group will appear in the aromatic region.
UV-Visible Spectroscopy The UV-Vis absorption spectra, typically recorded in a solvent like ethanol or DMF, will exhibit characteristic absorption maxima (λmax) in the visible region (400-700 nm), which is responsible for the color of the dye. The position of λmax is influenced by the electronic nature of the substituents on the aromatic rings.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M+) corresponding to the calculated molecular weight of the synthesized azo dye, confirming its identity.

Applications in Textile Dyeing

Azo dyes derived from pyrazole precursors are particularly well-suited as disperse dyes for coloring hydrophobic synthetic fibers such as polyester.[3][4] The dyeing process is typically carried out using a high-temperature exhaustion method.

Protocol 4: Application of Synthesized Azo Dyes on Polyester Fabric
  • Fabric Preparation: The polyester fabric is first scoured with a solution of a non-ionic detergent and sodium carbonate to remove any impurities and ensure uniform dyeing.

  • Dye Bath Preparation: A dye bath is prepared with a specific concentration of the synthesized pyrazole azo dye (e.g., 2% on weight of fabric), a dispersing agent, and a pH buffer to maintain a slightly acidic pH (around 4.5-5.5).

  • Dyeing Process: The polyester fabric is immersed in the dye bath, and the temperature is gradually raised to 130 °C under pressure. The dyeing is continued at this temperature for 60-90 minutes with continuous agitation.[6]

  • Rinsing and Soaping: After dyeing, the fabric is rinsed with cold water to remove unfixed dye. A subsequent soaping treatment at an elevated temperature with a non-ionic detergent is performed to remove any loosely bound dye and improve the fastness properties.

The performance of the dyed fabrics is evaluated based on their fastness properties, such as light fastness, wash fastness, and rubbing fastness, according to standard testing methods. Pyrazole azo dyes generally exhibit good to excellent fastness properties on polyester.[3][4]

Safety and Handling Precautions

  • Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in their solid, dry state. They should always be prepared and used in solution at low temperatures (0-5 °C) and should not be isolated.[5]

  • Azo Compounds: Many azo compounds are classified as toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[7]

  • Reagents: Handle all chemicals, including acids, bases, and organic solvents, with care, following standard laboratory safety procedures.

Conclusion

The synthesis of azo dyes from 1-(4-nitrophenyl)-1H-pyrazol-5-amine offers a versatile route to a range of novel colorants with potential applications in the textile industry, particularly as disperse dyes for polyester fabrics. The protocols outlined in this guide, based on established principles of diazotization and azo coupling, provide a solid foundation for researchers and scientists in the field of dye chemistry. By carefully controlling reaction parameters such as temperature and pH, and by selecting appropriate coupling components, a wide spectrum of colors with desirable fastness properties can be achieved. As with all chemical syntheses, a strong emphasis on safety and proper handling of reagents is paramount.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, G. E. (2012). A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. Molecules, 17(11), 13563–13575.
  • Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
  • Sofan, M., El-Taweel, F., Abdel-Rahman, A. A.-H., Salman, H., & Negm, E. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports, 14(1), 1121.
  • Sofan, M., El-Taweel, F., Abdel-Rahman, A. A.-H., Salman, H., & Negm, E. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. PubMed, 38212595.
  • El-Sayed, W. A., Ali, O. M., & Abd-Elmoniem, A. M. (2010). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Pigment & Resin Technology, 39(2), 86-93.
  • Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. Covenant Journal of Physical and Life Sciences, 3(2).
  • El-Sayed, W. A., Ali, O. M., & Abd-Elmoniem, A. M. (2023). Design, Synthesis, Characterization, and Antimicrobial Properties of New Azo Disperse Dyes Incorporating Quinazolinone-Pyrazolone Moieties and Their Applications for Dyeing of Polyester Fabrics. ACS Omega.
  • Renfrew, E. E. (1972). U.S. Patent No. 3,685,952. Washington, DC: U.S.
  • Wang, B., Liu, X., Zhang, Y., Li, Y., & Song, H. (2018). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 8(62), 35567-35574.
  • BenchChem Technical Support Team. (2025). Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem.
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  • Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Semantic Scholar.
  • Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
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  • El-Sayed, W. A., Ali, O. M., & Abd-Elmoniem, A. M. (2025). Design, Synthesis, Characterization, and Antimicrobial Properties of New Azo Disperse Dyes Incorporating Quinazolinone-Pyrazolone Moieties and Their Applications for Dyeing of Polyester Fabrics.
  • Ali, O. M., El-Sayed, W. A., & Abd-Elmoniem, A. M. (2023). Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization, comparative study of UP. Journal of the Iranian Chemical Society, 20(10), 2419-2431.
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  • Al-Etaibi, A. M., & El-Apasery, M. A. (2012). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. Molecules, 17(10), 11996–12008.
  • El-Sayed, W. A., Ali, O. M., & Abd-Elmoniem, A. M. (2021). Dyeing of polyester fabrics using novel diazo disperse dyes derived from 1, 4-bis (2-amino-1, 3, 4-thiadiazolyl) benzene. Journal of the Chinese Chemical Society, 68(10), 1845-1854.
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Application

Application Notes & Protocols: Strategic Acylation of 5-Amino-1-(4-nitrophenyl)pyrazole for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of Acylated 5-Aminopyrazoles 5-Amino-1-(4-nitrophenyl)pyrazole stands as a critical scaffold in medicinal chemistry and materials science. Its derivatives are foundational to the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Acylated 5-Aminopyrazoles

5-Amino-1-(4-nitrophenyl)pyrazole stands as a critical scaffold in medicinal chemistry and materials science. Its derivatives are foundational to the synthesis of a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antibacterial compounds[1][2][3]. The exocyclic amino group at the C-5 position is a prime handle for synthetic elaboration, with N-acylation being one of the most fundamental and versatile transformations[4].

This acylation reaction appends a carbonyl group to the nitrogen atom, forming a stable amide linkage. This transformation is not merely for protection; it serves several strategic purposes:

  • Modulation of Physicochemical Properties: Acylation can significantly alter the solubility, lipophilicity, and hydrogen bonding capacity of the parent molecule, which is crucial for optimizing drug-like properties.

  • Bioisosteric Replacement: The resulting amide bond is a key structural motif in countless pharmaceuticals, often mimicking peptide bonds.

  • Vector for Further Functionalization: The acyl group itself can be a platform for introducing further chemical diversity.

This document provides a detailed guide to the acylation conditions for 5-amino-1-(4-nitrophenyl)pyrazole, explaining the mechanistic rationale behind procedural choices and offering robust protocols for researchers in organic synthesis and drug development.

Mechanistic Principles: The Chemistry of Nucleophilic Acyl Substitution

The acylation of 5-amino-1-(4-nitrophenyl)pyrazole is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

Role of the Base: Acid Scavenging and Amine Activation

When using highly reactive acylating agents like acyl chlorides, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential. The base serves two primary functions:

  • Acid Scavenging: The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation and deactivation of the starting aminopyrazole[5][6].

  • Amine Deprotonation: In some cases, the base can help deprotonate the amine, increasing its nucleophilicity and reactivity towards the acylating agent[7].

Pyridine, while a common choice, can also act as a nucleophilic catalyst, though it is significantly less effective than specialized catalysts[6][8]. It attacks the acyl chloride to form an N-acylpyridinium salt, which is more reactive than the initial acyl chloride[6].

The "Super Catalyst": 4-Dimethylaminopyridine (DMAP)

For less reactive acylating agents like acid anhydrides, or for sterically hindered amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP) provides a dramatic rate enhancement, often by several orders of magnitude compared to pyridine[9][10].

The mechanism involves DMAP acting as a superior nucleophilic catalyst[9]. The dimethylamino group strongly donates electron density to the pyridine ring nitrogen, making it a much more potent nucleophile than pyridine itself[9]. DMAP rapidly attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a powerful acylating agent because the positive charge is delocalized, making the carbonyl carbon exceptionally electrophilic and susceptible to attack by the aminopyrazole[9][11]. The catalyst is then regenerated, allowing it to re-enter the catalytic cycle.

DMAP_Mechanism DMAP DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate Nucleophilic attack Anhydride Acid Anhydride (RCO)₂O Anhydride->Intermediate Product N-Acylated Pyrazole Intermediate->Product Acyl Transfer Aminopyrazole 5-Aminopyrazole (Nucleophile) Aminopyrazole->Product Regen_DMAP Regenerated DMAP Product->Regen_DMAP Catalyst Regeneration Carboxylate Carboxylate Byproduct Product->Carboxylate

Caption: DMAP-catalyzed acylation mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acylating agents are corrosive and moisture-sensitive. Anhydrous solvents are required.

Materials & Equipment
  • Substrate: 5-amino-1-(4-nitrophenyl)pyrazole

  • Acylating Agents: Acetyl chloride, Benzoyl chloride, Acetic anhydride

  • Bases/Catalysts: Pyridine (anhydrous), Triethylamine (anhydrous), 4-Dimethylaminopyridine (DMAP)

  • Solvents: Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Hexanes

  • Reagents for Work-up: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, nitrogen/argon inlet, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, separatory funnel, glassware for column chromatography.

Protocol A: General Acylation with Acyl Chloride and Pyridine

This protocol is robust and suitable for reactive acyl chlorides like acetyl chloride or benzoyl chloride. Pyridine acts as both the solvent and the acid scavenger[12].

1. Reaction Setup: a. To a dry round-bottom flask under a nitrogen atmosphere, add 5-amino-1-(4-nitrophenyl)pyrazole (1.0 eq). b. Dissolve the substrate in anhydrous pyridine (approx. 0.2 M concentration). c. Cool the stirred solution to 0 °C using an ice bath.

2. Reagent Addition: a. Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution over 15-20 minutes[13]. A precipitate of pyridinium hydrochloride will likely form.

3. Reaction Monitoring: a. Allow the reaction to warm to room temperature and stir for 2-4 hours. b. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.

4. Work-up and Isolation: a. Once complete, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and dissolve the pyridinium salts. b. Stir for 15 minutes, then collect the solid product by vacuum filtration. c. Wash the solid sequentially with cold water and a small amount of cold diethyl ether or hexanes to remove residual pyridine. d. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or purified via flash column chromatography on silica gel.

Protocol B: High-Efficiency Catalytic Acylation with Acetic Anhydride

This method is ideal for using less reactive but easier-to-handle acid anhydrides. It is highly efficient due to the use of DMAP as a nucleophilic catalyst[9][10].

1. Reaction Setup: a. To a dry round-bottom flask under a nitrogen atmosphere, add 5-amino-1-(4-nitrophenyl)pyrazole (1.0 eq), triethylamine (1.5 eq, as the stoichiometric base), and DMAP (0.1 eq, as the catalyst). b. Add anhydrous DCM to dissolve the components (approx. 0.2 M concentration).

2. Reagent Addition: a. Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

3. Reaction Monitoring: a. Stir the reaction at room temperature for 1-3 hours. b. Monitor the reaction progress by TLC until completion.

4. Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with: i. 1M HCl (to remove TEA and DMAP) ii. Saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid) iii. Brine (to remove residual water) c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. d. The resulting crude product can be purified by recrystallization or flash column chromatography if necessary.

Data Summary & Troubleshooting

ParameterProtocol A (Acyl Chloride)Protocol B (Anhydride/DMAP)Rationale & Causality
Acylating Agent Acyl Chloride (e.g., Benzoyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)Acyl chlorides are more reactive but moisture-sensitive; anhydrides are more stable but often require catalysis[14].
Base/Catalyst Pyridine (Stoichiometric)TEA (Stoichiometric) & DMAP (Catalytic)Pyridine acts as a solvent and acid scavenger[5]. TEA is the scavenger while DMAP is the nucleophilic catalyst for rate acceleration[9][15].
Solvent PyridineDichloromethane (DCM)Pyridine serves a dual role. DCM is a good, inert solvent for the catalytic reaction.
Temperature 0 °C to Room TempRoom TemperatureInitial cooling for Protocol A controls the high reactivity of the acyl chloride. The catalytic reaction is efficient at RT.
Work-up Precipitation/FiltrationLiquid-Liquid ExtractionThe formation of pyridinium salts makes precipitation feasible. The fully organic nature of Protocol B necessitates an extractive work-up.

Troubleshooting Guide:

  • Low/No Conversion: For sterically demanding acyl groups, reaction times may need to be extended or gentle heating (40-50 °C) may be required. Ensure all reagents and solvents are anhydrous, as water will quench the acylating agent.

  • Multiple Spots on TLC: If di-acylation (on a ring nitrogen) is observed, reduce the amount of acylating agent to 1.05 equivalents and run the reaction at a lower temperature. In some aminopyrazoles, acylation can occur at the ring nitrogens, though the exocyclic amine is generally more nucleophilic[16].

  • Difficult Purification: If the product is difficult to crystallize, flash column chromatography is the preferred method. A gradient elution from hexanes to ethyl acetate is typically effective.

Experimental Workflow Visualization

Workflow Start Start: Dry Glassware under N₂ Reagents Add 5-Aminopyrazole, Base/Catalyst, & Anhydrous Solvent Start->Reagents Cooling Cool to 0 °C (If using Acyl Chloride) Reagents->Cooling Addition Slowly Add Acylating Agent (1.1 eq) Reagents->Addition If using Anhydride/DMAP Cooling->Addition Reaction Stir at RT Monitor by TLC Addition->Reaction Workup Work-up: Quench/Extraction Reaction->Workup Upon Completion Purify Purification: Recrystallization or Chromatography Workup->Purify Analysis Characterization: (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for acylation.

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). Vertex AI Search Result.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.[Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. (2025, August 5). askIITians.
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu.[Link]

  • Acylation of Alcohols and Amines. (n.d.). Science of Synthesis.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI.
  • The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. (n.d.). Academia.edu.[Link]

  • Why is pyridine used when making tosyl esters from alcohols? (2015, January 30). Chemistry Stack Exchange.[Link]

  • How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate.[Link]

  • 4-Dimethylaminopyridine - Wikipedia. (n.d.). Wikipedia.[Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. (n.d.). ResearchGate.[Link]

  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. (n.d.). University of Birmingham.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journal of Organic Chemistry.[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC.[Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024, September 18). PMC.[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals.[Link]

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Method

Application Note: Microwave-Assisted Synthesis of 5-Amino-1-Arylpyrazoles

Executive Summary This application note details a robust, high-speed protocol for the synthesis of 5-amino-1-arylpyrazoles using single-mode microwave irradiation. Unlike conventional reflux methods that require 4–12 hou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-speed protocol for the synthesis of 5-amino-1-arylpyrazoles using single-mode microwave irradiation. Unlike conventional reflux methods that require 4–12 hours and toxic solvents, this protocol achieves >85% yields in under 15 minutes using ethanol or water as green solvents.

The 5-amino-1-arylpyrazole scaffold is a "privileged structure" in drug discovery, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Fipronil (GABA-gated chloride channel blocker), as well as emerging FGFR kinase inhibitors. This guide provides a self-validating workflow, mechanistic insights into regioselectivity, and critical troubleshooting parameters for library generation.

Scientific Background & Significance

The Microwave Advantage: Dielectric Heating vs. Thermal Conduction

Conventional synthesis relies on conductive heating, which creates temperature gradients and often leads to the thermodynamic degradation of sensitive hydrazine reagents. Microwave (MW) synthesis utilizes dipolar polarization and ionic conduction . The polar solvent (ethanol/water) and the ionic reagents (aryl hydrazine salts) align with the oscillating electric field, generating internal heat instantaneously.

  • Specific Microwave Effect: The rapid rise in temperature (

    
    C/sec) allows the reaction to overcome the activation energy barrier for the initial nucleophilic attack more efficiently than thermal heating, favoring the kinetic 5-amino product over the thermodynamic 3-amino isomer or degradation products.
    
Reaction Mechanism & Regioselectivity

The synthesis involves the cyclocondensation of an aryl hydrazine with a


-ketonitrile (e.g., benzoylacetonitrile). The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens.
  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the aryl hydrazine attacks the carbonyl carbon of the 
    
    
    
    -ketonitrile.
  • Hydrazone Formation: Loss of water yields a hydrazone intermediate.

  • Cyclization: The internal nitrogen (

    
    ) attacks the nitrile carbon (
    
    
    
    ), followed by tautomerization to form the stable 5-amino-pyrazole.

ReactionMechanism Reagents Aryl Hydrazine + Beta-Ketonitrile Inter1 Intermediate A: Hydrazone Formation Reagents->Inter1 Nucleophilic Attack (-H2O) Inter2 Intermediate B: Intramolecular Cyclization Inter1->Inter2 Internal N attack on Nitrile Product Target: 5-Amino-1-arylpyrazole Inter2->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the formation of 5-amino-1-arylpyrazoles via cyclocondensation.

Experimental Protocol

Safety Warning: Microwave reactions involving hydrazines can generate pressure. Use a dedicated microwave reactor with pressure sensing (e.g., Biotage Initiator, CEM Discover). Do not use domestic microwaves.

Materials
  • Reagent A: Phenylhydrazine (or substituted aryl hydrazine) - 1.0 mmol

  • Reagent B: Benzoylacetonitrile (or substituted

    
    -ketonitrile) - 1.0 mmol
    
  • Solvent: Ethanol (EtOH) or Water (Green alternative) - 3.0 mL

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops) or conc. HCl (1 drop)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), add 1.0 mmol of Reagent A and 1.0 mmol of Reagent B.

  • Solvation: Add 3.0 mL of Ethanol. Add catalytic acid (optional, but recommended for electron-deficient hydrazines).

  • Sealing: Cap the vial with a PTFE-lined septum and crimp cap. Vortex for 10 seconds to ensure homogeneity.

  • Irradiation: Place in the microwave reactor cavity.

    • Target Temperature:

      
      
      
    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Cooling: Allow the reactor to cool the vial to

    
     using compressed air (built-in feature).
    
  • Workup:

    • Scenario A (Precipitate formed): Filter the solid, wash with cold ethanol (

      
      ), and dry.
      
    • Scenario B (No precipitate): Pour mixture into 10 mL ice-water. Stir for 5 mins. Filter the resulting solid.[1][2]

Workflow Start Weigh Reagents (1:1 Molar Ratio) Mix Add Solvent (EtOH) + Catalyst (AcOH) Start->Mix MW MW Irradiation 120°C, 10 min, High Stir Mix->MW Cool Cool to <45°C MW->Cool Check Precipitate Present? Cool->Check Filter Vacuum Filtration & Wash (Cold EtOH) Check->Filter Yes Ice Pour into Ice Water Induce Precipitation Check->Ice No Final Pure Product (Recrystallize if needed) Filter->Final Ice->Filter

Figure 2: Operational workflow for the microwave-assisted synthesis of 5-aminopyrazoles.

Data Analysis & Validation

Comparative Efficiency

The following table highlights the efficiency of the microwave protocol compared to traditional thermal reflux.

ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature

(EtOH Reflux)

Higher Kinetic Energy
Time 4 – 8 Hours10 – 15 Minutes16x – 32x Faster
Yield 60 – 75%85 – 95%Cleaner Profile
Solvent Vol. 20 – 50 mL2 – 4 mLGreen Chemistry
Purification Column Chromatography often requiredFiltration / RecrystallizationSimplified Workup
Critical Process Parameters (CPPs)
  • Solvent Polarity: Ethanol is preferred due to its high loss tangent (

    
    ), ensuring efficient microwave energy absorption. Water (
    
    
    
    ) can also be used but may require higher temperatures (
    
    
    ) or ionic additives to couple effectively.
  • Hydrazine Stability: Aryl hydrazines are prone to oxidation. If the reaction turns dark black/tarry, the hydrazine may have decomposed before reacting. Mitigation: Use fresh hydrazine or add a reducing agent (e.g., sodium metabisulfite) or conduct under

    
     atmosphere.
    

Troubleshooting & Optimization

Issue: Regioisomer Contamination (3-Amino vs. 5-Amino)

While the reaction of


-ketonitriles typically favors the 5-amino isomer, steric bulk on the hydrazine can shift the balance.
  • Diagnosis: Check

    
     NMR.[3] The 5-amino proton typically appears as a broad singlet around 
    
    
    
    5.0–6.5 ppm (exchangeable with
    
    
    ).
  • Solution: If the 3-amino isomer forms, increase the acidity of the reaction mixture (e.g., use 10% AcOH in EtOH). Protonation of the carbonyl oxygen enhances the electrophilicity at the specific site required for 5-amino formation.

Issue: Low Yield with Electron-Poor Hydrazines

Hydrazines with strong electron-withdrawing groups (e.g., 2,4-dinitrophenylhydrazine) are less nucleophilic.

  • Solution: Increase reaction temperature to

    
     and extend time to 20 minutes. Switch to a higher boiling point solvent like Ethylene Glycol if the vessel pressure limit is reached in Ethanol.
    

References

  • Microwave-Assisted Synthesis of 5-Amino-1-arylpyrazoles (General Protocol)

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines[1][3][4]

    • URL:[Link]1]

  • Green Chemistry & Water Solvent Applic

    • Source: MDPI (Applied Sciences)
    • Title: Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles[5]

    • URL:[Link]

  • Mechanistic & Regioselectivity Insights

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Approaches towards the synthesis of 5-aminopyrazoles[1][2][3][4][5][6][7][8][9]

    • URL:[Link]

  • Medicinal Chemistry Applic

    • Source: Journal of Medicinal Chemistry (ACS)
    • Title: Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284), An Orally Available and Selective FGFR Inhibitor
    • URL:[Link]

  • Heterocycle Synthesis Overview

    • Source: Royal Society of Chemistry (RSC) Advances
    • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry[10][11]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for 5-Aminopyrazole Crystallization

Introduction: The crystallization of 5-aminopyrazole is a critical purification step in many synthetic routes, essential for achieving the high purity required for downstream applications in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The crystallization of 5-aminopyrazole is a critical purification step in many synthetic routes, essential for achieving the high purity required for downstream applications in pharmaceutical and materials science.[1][2] However, selecting the optimal solvent system can be challenging, often leading to issues such as poor yield, oiling out, or unfavorable crystal morphology. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically approach solvent selection and troubleshoot common crystallization problems. We will move beyond simple protocols to explain the underlying principles, enabling you to develop robust and reproducible crystallization processes.

Part 1: Frequently Asked Questions (FAQs) on Core Principles

Q1: What are the fundamental physicochemical properties of 5-aminopyrazole that I should consider for solvent selection?

Understanding the solute is the first step. 5-Aminopyrazole is a heterocyclic aromatic amine. Its key features are:

  • Polarity: The presence of two nitrogen atoms in the pyrazole ring and a primary amine group makes it a polar molecule capable of strong hydrogen bonding. This suggests that polar solvents will be better solubilizers.

  • Solubility Profile: The ideal solvent is one where 5-aminopyrazole exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility is the primary driving force for cooling crystallization.[3]

  • pKa: The amine group provides basic character, allowing for the possibility of salt formation to modify solubility if crystallization of the free base proves difficult.

Q2: How do I begin the solvent screening process? Is there a universal "best" solvent?

There is no single "best" solvent; the optimal choice is application-dependent. A systematic screening is crucial. The process should be guided by the principle of "like dissolves like," starting with polar solvents.

A good starting point for screening includes:

  • Protic Solvents: Water, Methanol, Ethanol, Isopropanol (IPA). These can form strong hydrogen bonds.

  • Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate, Acetone.

  • Non-polar Solvents: Toluene, Heptane/Hexane. These are unlikely to be good primary solvents but are excellent candidates for use as anti-solvents.[4]

Q3: What is "oiling out" and why does it happen with compounds like 5-aminopyrazole?

Oiling out is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[5] This is common for aromatic amines and occurs when the solution is cooled too quickly or is too highly concentrated, causing the solute's solubility limit to be exceeded while the temperature is still above its melting point (or the melting point of a solvate).[5] The resulting oil is often an amorphous, impure state that is difficult to handle and purify.

Part 2: Troubleshooting Guide: From Experiment to Solution

This section addresses specific experimental challenges with actionable troubleshooting protocols.

Issue 1: The compound "oils out" or forms an amorphous precipitate upon cooling.

Root Cause Analysis: This indicates that the rate of supersaturation is too high, and the system lacks the time or energy to achieve the ordered arrangement of a crystal lattice. The solution's temperature is likely above the compound's melting point when phase separation begins.

Solutions:

  • Reduce the Cooling Rate: Implement a slow, controlled cooling ramp instead of placing the flask directly in an ice bath. Slow cooling provides a larger window of time for nucleation and ordered crystal growth.

  • Decrease Supersaturation:

    • Add a small amount of additional hot solvent (1-5% v/v) to the fully dissolved solution. This slightly reduces the supersaturation level, preventing the system from crashing out.[5]

    • Start with a more dilute solution.

  • Change the Solvent System: The chosen solvent may be "too good." Consider switching to a solvent in which 5-aminopyrazole has slightly lower solubility at boiling, or employ an anti-solvent system (see Protocol 2).

Issue 2: No crystals form, or the yield is unacceptably low.

Root Cause Analysis: Insufficient supersaturation is the most common cause. The compound remains too soluble even at low temperatures. Alternatively, the energy barrier for nucleation has not been overcome.

Solutions:

  • Increase Concentration: If the mother liquor contains a significant amount of dissolved product, the initial concentration was too low. The filtrate can be concentrated by evaporation and a second crop of crystals can be collected.[5]

  • Induce Nucleation:

    • Seeding: Add a few seed crystals of pure 5-aminopyrazole to the cooled solution. This provides a template and bypasses the energy barrier for primary nucleation.

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic glass fragments serve as nucleation sites.

  • Utilize an Anti-Solvent: If a single solvent system fails, adding a miscible anti-solvent in which the compound is insoluble is a highly effective method to reduce solubility and force crystallization.

  • Slow Evaporation: In a loosely covered vessel, allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration to the point of nucleation and is excellent for growing high-quality crystals from small amounts of material.[6]

Issue 3: The crystals are very fine needles or a powder, making filtration difficult.

Root Cause Analysis: This morphology often results from very rapid nucleation, leading to the formation of many small crystals rather than the slower growth of fewer, larger ones. High supersaturation and the nature of the solvent-solute interaction can promote this habit.

Solutions:

  • Lower Supersaturation: As with oiling out, reducing the concentration and slowing the cooling rate will favor crystal growth over nucleation, resulting in larger particles.

  • Solvent Modification: The crystal habit is highly dependent on the solvent. Experiment with different solvents. Aromatic solvents like toluene, even as part of a co-solvent system, can sometimes influence crystal packing and lead to more block-like crystals.

  • Control Agitation: Avoid vigorous agitation, which can cause secondary nucleation (breaking existing crystals to create new nuclei) and lead to smaller particle sizes. Gentle, slow stirring is often sufficient.

Part 3: Experimental Protocols and Data

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

Objective: To rapidly identify promising single solvents for the crystallization of 5-aminopyrazole.

Methodology:

  • Preparation: Place approximately 20-30 mg of 5-aminopyrazole into each of several labeled vials.

  • Room Temperature Test: To each vial, add a candidate solvent (e.g., methanol, ethanol, water, acetonitrile, ethyl acetate) dropwise, agitating between additions. Record the volume needed to fully dissolve the solid.

    • Interpretation: If it dissolves in <0.5 mL, it is likely too soluble. If it requires >3 mL, it may be too insoluble.

  • Hot Solubility Test: To the vials where the solid was sparingly soluble at room temperature, add more solvent and heat to its boiling point while stirring. Add solvent in small aliquots until the solid fully dissolves.

    • Interpretation: A good candidate will show a significant increase in solubility upon heating.

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath (0-4 °C) for 20-30 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A dense slurry of well-defined crystals is ideal.

Data Summary: Illustrative Solubility Profile for 5-Aminopyrazole

SolventPolarity IndexSolubility at 25 °C (Qualitative)Suitability for Cooling CrystallizationPotential Role
Water10.2Sparingly SolubleGoodPrimary Solvent
Methanol5.1Highly SolublePoorGood Solvent (for anti-solvent method)
Ethanol4.3SolubleFair to PoorGood Solvent (for anti-solvent method)
Isopropanol (IPA)3.9Moderately SolubleGoodPrimary Solvent
Acetonitrile5.8Moderately SolubleGoodPrimary Solvent
Ethyl Acetate4.4Sparingly SolubleGoodPrimary Solvent
Toluene2.4InsolubleUnsuitableAnti-solvent
Heptane0.1InsolubleUnsuitableAnti-solvent

Note: This table provides expected trends. Experimental verification is essential.

Protocol 2: Anti-Solvent Crystallization Workflow

Objective: To crystallize 5-aminopyrazole when no single solvent is suitable.

Methodology:

  • Dissolution: Dissolve the crude 5-aminopyrazole in the minimum required amount of a "good" solvent (e.g., methanol) at room temperature or with gentle warming.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., heptane or toluene) dropwise to the stirred solution.

  • Observe for Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.

  • Re-dissolution (Optional): If a heavy precipitate forms immediately, add a few drops of the "good" solvent to just redissolve it, then allow the system to stand.

  • Crystal Growth: Let the solution stand undisturbed to allow for slow crystal growth. Cooling in an ice bath can be used to maximize the yield after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Part 4: Visualization of Concepts and Workflows

Diagram 1: General Crystallization Troubleshooting Workflow

A Start: Dissolve 5-AP in Hot Solvent B Cool Solution A->B C Outcome? B->C D Good Crystals Formed C->D Success E Oiling Out C->E Problem F No Crystals / Low Yield C->F Problem I End: Pure Crystals D->I G Troubleshoot: - Slower Cooling - Less Concentrated Solution - Change Solvent E->G H Troubleshoot: - Concentrate Mother Liquor - Induce Nucleation (Seed/Scratch) - Use Anti-Solvent F->H G->A Retry H->A Retry

Caption: A decision tree for troubleshooting common crystallization outcomes.

Diagram 2: Solvent Polarity in Anti-Solvent Crystallization

cluster_0 Polarity Spectrum cluster_1 System Components P1 Heptane (Non-polar) P2 Toluene P3 Ethyl Acetate P4 Methanol (Polar) P5 Water (Very Polar) Solute 5-Aminopyrazole (Polar Solute) Solute->P1 Low Solubility (Anti-Solvent) Solute->P4 High Solubility (Good Solvent)

Caption: The relationship between solute polarity and solvent function.

Part 5: References

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry URL: [Link]

  • Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]

  • Title: The Crucial Role of Crystallization in Drug Substances Development Source: Neuland Laboratories URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-amino-1-(4-nitrophenyl)pyrazole

For researchers and professionals in drug development and chemical analysis, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometric conditions is fundamental for its structural eluc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometric conditions is fundamental for its structural elucidation and unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-amino-1-(4-nitrophenyl)pyrazole. The proposed fragmentation pathways are based on established principles of mass spectrometry and comparative analysis with structurally related compounds.

I. Predicted Fragmentation Mechanism of 5-amino-1-(4-nitrophenyl)pyrazole

The fragmentation of 5-amino-1-(4-nitrophenyl)pyrazole is anticipated to be governed by the interplay of its three key structural motifs: the pyrazole core, the 4-nitrophenyl group, and the 5-amino substituent. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass.[1] The initial ionization is likely to occur at the lone pair of electrons on one of the nitrogen atoms or the nitro group.

The fragmentation cascade is expected to proceed through several key pathways:

  • Cleavage related to the nitro group: A dominant fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical (46 Da) or the loss of nitric oxide (NO) as a radical (30 Da).[2][3] For 5-amino-1-(4-nitrophenyl)pyrazole, the loss of NO₂ would lead to a significant fragment ion.

  • Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo cleavage. Studies on substituted pyrazoles have shown that the fragmentation is highly dependent on the nature and position of the substituents.[4][5][6] Common fragmentation patterns involve the loss of small molecules like HCN.

  • Cleavage of the N-N bond: The bond between the nitrophenyl group and the pyrazole nitrogen is a potential cleavage site. This would lead to the formation of ions corresponding to the 4-nitrophenyl radical cation and the 5-aminopyrazole radical.

  • Influence of the amino group: The amino group can influence the fragmentation through alpha-cleavage, although this is more common in aliphatic amines.[1] In this aromatic system, its primary role may be in stabilizing adjacent cations through resonance.

Based on these principles, a proposed fragmentation pathway is visualized below.

Fragmentation_Pathway M [M]+• 5-amino-1-(4-nitrophenyl)pyrazole F1 [M - NO2]+ M->F1 - NO2• F2 [4-nitrophenyl]+ M->F2 N-N bond cleavage F3 [5-aminopyrazole]+ M->F3 N-N bond cleavage F4 [M - NO]+• M->F4 - NO• F5 [C6H4N]+ F2->F5 - NO2•

Caption: Proposed EI-MS fragmentation pathway for 5-amino-1-(4-nitrophenyl)pyrazole.

II. Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectral behavior of related classes of compounds.

Compound Class Characteristic Fragmentation Patterns Relevance to 5-amino-1-(4-nitrophenyl)pyrazole
Nitroaromatic Compounds Prominent loss of NO• (30 Da) and NO₂• (46 Da), often followed by the loss of CO.[2][3]The presence of the 4-nitrophenyl moiety suggests that the loss of NO₂• will be a major fragmentation pathway.
Aromatic Amines (Anilines) Typically exhibit a strong molecular ion peak. A common fragmentation is the loss of HCN.[1]While a strong molecular ion is expected, the lability of the nitro group may lead to a less intense peak compared to simple anilines.
Substituted Pyrazoles The fragmentation is heavily influenced by the substituents on the ring. The N-1 substituent plays a critical role in directing the fragmentation pathways.[4][5][6]The 4-nitrophenyl group at the N-1 position will likely dictate the initial fragmentation steps, primarily through cleavage of the N-N bond or fragmentation of the nitro group.
Nitrophenylhydrazines Show characteristic losses of H₂O, NO, and NO₂ from the molecular ion, with potential "ortho effects" if a nitro group is ortho to the hydrazine linkage.[7][8]Although not a hydrazine, the N-amino pyrazole has some structural similarities. The fragmentation behavior of nitrophenylhydrazines provides a good model for the fragmentation of the nitrophenyl portion of the molecule.
III. Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for acquiring the mass spectrum of 5-amino-1-(4-nitrophenyl)pyrazole.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source would be suitable for this analysis, assuming the compound is sufficiently volatile and thermally stable. Alternatively, Direct Inlet Probe Mass Spectrometry could be used.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of 5-amino-1-(4-nitrophenyl)pyrazole in a suitable volatile solvent such as methanol or acetone (1 mL).

  • GC Conditions (for GC-MS):

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Data Analysis:

The acquired total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5-amino-1-(4-nitrophenyl)pyrazole should be analyzed. The molecular ion peak should be identified, and the major fragment ions should be tabulated and their structures proposed based on the predicted fragmentation pathways.

IV. Summary of Expected Key Fragment Ions

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways. The molecular weight of 5-amino-1-(4-nitrophenyl)pyrazole (C₁₀H₈N₄O₂) is 216.20 g/mol .

Proposed Fragment Ion m/z (Expected) Proposed Fragmentation Pathway
[M]⁺• 216Molecular Ion
[M - NO]⁺• 186Loss of a nitric oxide radical
[M - NO₂]⁺ 170Loss of a nitro radical
[C₆H₄NO₂]⁺ 1224-nitrophenyl cation from N-N bond cleavage
[C₄H₅N₃]⁺• 955-aminopyrazole radical cation from N-N bond cleavage
[C₆H₄N]⁺ 90Loss of NO₂ from the 4-nitrophenyl cation

This guide provides a predictive framework for the mass spectral fragmentation of 5-amino-1-(4-nitrophenyl)pyrazole, grounded in established chemical principles and comparative data from related molecular structures. Experimental verification is essential to confirm these proposed pathways and to fully characterize the fragmentation fingerprint of this compound.

References

  • Dinya, Z., Lévai, A., & Fetter, J. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 19(13), 1773–1779. [Link][4][5]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link][7][8]

  • LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link][1]

  • LibreTexts. (2022, October 24). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. [Link][3]

  • Santos, V. G. D., & Marques, J. A. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][6]

Sources

Comparative

Publish Comparison Guide: Crystal Structure Analysis of 1-(4-Nitrophenyl)-1H-pyrazol-5-amine Scaffolds

Executive Summary Objective: This guide provides a rigorous structural analysis of the 1-(4-nitrophenyl)-1H-pyrazol-5-amine scaffold, a critical pharmacophore in the development of p38 MAP kinase inhibitors and anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous structural analysis of the 1-(4-nitrophenyl)-1H-pyrazol-5-amine scaffold, a critical pharmacophore in the development of p38 MAP kinase inhibitors and anti-inflammatory agents.

Scope: Due to the high reactivity and hygroscopic nature of the unsubstituted parent amine, this guide utilizes high-resolution X-ray diffraction (XRD) data from its most stable and representative derivative, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile , to define the core structural attributes.

Key Findings:

  • Conformational Locking: The N1-aryl bond exhibits a specific dihedral twist (~34–46°) essential for minimizing steric clash between the 5-amino group and the phenyl ring ortho-hydrogens.

  • Packing Efficiency: The crystal lattice is stabilized by a robust three-dimensional hydrogen-bonding network involving N–H[1]···O (nitro) and N–H···N (pyrazole) interactions, distinguishing it from the planar packing of 3-amine isomers.

  • Pharmaceutical Implication: The 5-amine position acts as a pivotal hydrogen bond donor, critical for binding in the ATP pocket of kinase targets, unlike the 3-amine analog which adopts a different vector.

Structural Characterization & Data

The following crystallographic data represents the 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile derivative. This structure serves as the definitive reference model for the geometry of the 1-(4-nitrophenyl)-1H-pyrazol-5-amine core.

Crystallographic Data Summary
ParameterValue
Empirical Formula C₁₀H₇N₅O₂
Formula Weight 229.21 g/mol
Crystal System Monoclinic
Space Group Cc
Unit Cell Dimensions

Å

Å

Å
Angles



Volume (V) 1037.70(12) ų
Z (Molecules/Cell) 4
Calculated Density 1.467 g/cm³
Absorption Coeff.[2][3][4][5] (

)
0.11 mm⁻¹
R-Factor (

)
0.048 (indicating high-quality refinement)
Molecular Geometry & Conformation
  • Dihedral Twist: The angle between the pyrazole ring (Ring A) and the 4-nitrophenyl ring (Ring B) is 34.3(1)° . This twist is non-trivial; it breaks planarity to relieve steric strain between the exocyclic 5-amino group and the ortho-protons of the phenyl ring.

  • Bond Lengths: The N–N bond length in the pyrazole ring is typical (~1.36 Å), confirming aromaticity. The Nitro group (–NO₂) is coplanar with the phenyl ring, maximizing resonance delocalization.

Comparative Analysis: 5-Amine vs. Alternatives

This section objectively compares the 1-(4-nitrophenyl)-1H-pyrazol-5-amine scaffold with its primary structural isomer and functional derivatives.

Comparison with 1-(4-Nitrophenyl)-1H-pyrazol-3-amine

The 3-amine isomer is the most common alternative. The structural distinction is critical for biological activity.

Feature5-Amine Scaffold (Target) 3-Amine Isomer (Alternative)
Steric Environment High Steric Strain: The amine at pos. 5 is proximal to the N1-phenyl ring.Low Steric Strain: The amine at pos. 3 is distal to the N1-phenyl ring.
Conformation Twisted: Phenyl ring twists ~35–45° out of plane.Planar: Molecule often adopts a near-planar conformation.
H-Bonding Capacity Forms 3D networks via N–H···O (nitro) interactions.Often forms linear chains or dimers; less lattice energy.
Solubility Profile Generally higher melting point; lower solubility due to 3D network.Lower melting point; often higher solubility in organic solvents.
Kinase Binding Crucial: NH₂ acts as a donor to the "hinge region" of kinases.Inactive/Weak: Orientation of NH₂ does not match the ATP hinge motif.
Impact of 4-Position Substitution

Introducing a substituent at the 4-position (e.g., 4-fluorophenyl) dramatically alters the geometry.

  • Unsubstituted (at 4-pos): Dihedral twist ~34.3°.

  • Substituted (4-fluorophenyl): Dihedral twist increases to ~46.0° .

  • Insight: Bulky groups at the 4-position force the N1-phenyl ring to rotate further out of plane, potentially disrupting pi-stacking interactions in the solid state but improving solubility by reducing lattice energy.

Experimental Protocols

The following protocols ensure reproducible synthesis and crystallization of high-quality single crystals for XRD analysis.

Synthesis Workflow (One-Pot Cyclocondensation)

Reaction Principle: Condensation of 4-nitrophenylhydrazine with an acrylonitrile derivative (e.g., 2,3-dicyanopropionic ester or ethoxymethylene malononitrile).

  • Reagents:

    • 4-Nitrophenylhydrazine hydrochloride (1.0 eq)

    • 2,3-Dicyanopropionic acid ethyl ester (1.0 eq)

    • Ethanol (Solvent)

    • Sodium Acetate (Base)

  • Procedure:

    • Dissolve hydrazine salt in ethanol with sodium acetate.

    • Add the nitrile component dropwise at 0–5°C.

    • Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Cool to room temperature; precipitate forms.

    • Filter and wash with cold ethanol.

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction (>0.2 mm).

  • Solvent Selection: Acetone or Ethanol/THF mixture.

  • Saturation: Prepare a near-saturated solution of the crude product in acetone at room temperature. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Growth: Place the vial in a vibration-free environment. Cover with parafilm and poke 3–5 small holes to control evaporation rate.

  • Timeline: Crystals typically appear within 48–72 hours.

  • Harvesting: Isolate crystals while they are still submerged to prevent surface desolvation.

Visualizations

Experimental Workflow Diagram

G Start Start: Raw Materials React Cyclocondensation (Reflux, EtOH) Start->React 4-Nitrophenylhydrazine + Nitrile Source Isolate Isolation (Filtration) React->Isolate Precipitate Purify Purification (Recrystallization) Isolate->Purify Crude Solid Crystal Single Crystal Growth (Slow Evaporation) Purify->Crystal Saturated Soln (Acetone) XRD X-Ray Diffraction (Data Collection) Crystal->XRD Crystal >0.2mm

Caption: Step-by-step workflow from chemical synthesis to crystallographic data acquisition.

Hydrogen Bonding Network Logic

H MolA Molecule A (Donor NH2) MolB Molecule B (Acceptor NO2) MolA->MolB N-H···O (2.29 Å) Strong Interaction MolC Molecule C (Acceptor N-Pyrazole) MolA->MolC N-H···N (2.19 Å) Directional Bond Network 3D Supramolecular Lattice MolB->Network MolC->Network

Caption: Schematic of the intermolecular hydrogen bonding interactions stabilizing the crystal lattice.

References

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2011). "5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile." Acta Crystallographica Section E: Structure Reports Online, 68(1), o43.

  • Abu Thaher, B., et al. (2012). "4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine."[6] Acta Crystallographica Section E, 68, o2236.

  • Cheng, X., et al. (2008). "Synthesis and biological evaluation of novel N-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 18, 243-248.
  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: QAHJER (Related Derivative)."

Sources

Validation

13C NMR chemical shifts of pyrazole C-3 vs C-5 carbons

Distinguishing Pyrazole Regioisomers: A Comparative Guide to NMR Assignment of C-3 and C-5 Positions Executive Summary The unambiguous assignment of C-3 and C-5 carbons in pyrazole rings is a recurring challenge in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Pyrazole Regioisomers: A Comparative Guide to NMR Assignment of C-3 and C-5 Positions

Executive Summary

The unambiguous assignment of C-3 and C-5 carbons in pyrazole rings is a recurring challenge in medicinal chemistry, particularly during the scaffold hopping phases of kinase inhibitor development. While often treated as interchangeable in early synthesis due to tautomerism, the biological activity of


-substituted pyrazoles depends strictly on regiochemistry.

This guide provides a definitive protocol for distinguishing these positions.

  • The Rule of Thumb: In

    
    -alkyl pyrazoles, C-3 is generally deshielded (downfield)  relative to C-5 due to the proximity of the pyridine-like nitrogen (N-2).
    
  • The Diagnostic: The

    
     coupling constant  is typically larger for C-5 (
    
    
    
    180 Hz) than for C-3 (
    
    
    180 Hz).
  • The Gold Standard:

    
    -
    
    
    
    HMBC correlation from the
    
    
    -substituent is the only legally defensible method for patent filings.

Part 1: The Tautomeric Trap (The "Why")

Before assigning shifts, one must determine if the system is static or dynamic.

Unsubstituted Pyrazoles ( -Pyrazoles)

In


-unsubstituted pyrazoles, the proton on N-1 undergoes rapid annular tautomerism (proton exchange) between N-1 and N-2. On the NMR timescale at room temperature, this averages the electronic environments of C-3 and C-5.
  • Observation: You will often see a single broad peak or a mathematically averaged signal for C-3/C-5.

  • Implication: You cannot assign distinct C-3 and C-5 shifts unless you freeze the tautomerism (e.g., solid-state CP/MAS NMR or temperatures

    
     in non-protic solvents).
    
-Substituted Pyrazoles (Fixed Regioisomers)

Substituting N-1 (e.g., with Methyl, Phenyl, or a drug scaffold) breaks the symmetry. The tautomerism stops, and C-3 and C-5 become magnetically distinct. This guide focuses on these fixed systems .

Part 2: Comparative Analysis of Methods

Method A: 1D Chemical Shift Trends

Reliability: Moderate (Screening only)

The electronic environment of the pyrazole ring creates a predictable shielding pattern, provided no strong electron-withdrawing groups (EWGs) invert the trend.

  • C-5 (Shielded): Adjacent to the "pyrrole-like" N-1 (electron donor). The lone pair of N-1 participates in the aromatic sextet, increasing electron density at C-5.

  • C-3 (Deshielded): Adjacent to the "pyridine-like" N-2 (electron withdrawer). The electronegativity of N-2 pulls density away, shifting C-3 downfield.

Table 1: Representative Shifts in


 (1-Methylpyrazole Model) 
PositionCarbon TypeChemical Shift (

ppm)
Electronic Driver
C-3 CH~ 138.7 Deshielded by adjacent N-2 (Pyridine-type)
C-5 CH~ 129.2 Shielded by adjacent N-1 (Pyrrole-type)
C-4 CH~ 105.4 Strong shielding (remote from N-2 effect)
N-Me

~ 38.0Diagnostic handle for HMBC

Critical Caveat: Strong anisotropic groups (e.g., Phenyl, Carbonyls) at C-3 or C-5 can override these electronic effects, making chemical shift comparison risky for complex drug molecules.

Method B: Gated Decoupling ( Analysis)

Reliability: High (if protonated)

If you run a


 NMR without proton decoupling (or with gated decoupling to preserve NOE but show coupling), the one-bond coupling constants (

) offer a structural fingerprint.
  • C-5: Exhibits a larger coupling constant (

    
    ). This is attributed to the lone pair of the adjacent N-1 and the s-character of the bond.
    
  • C-3: Exhibits a smaller coupling constant (

    
    ).
    
Method C: 2D NMR (HMBC) - The Definitive Protocol

Reliability: Absolute

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the industry standard. It relies on detecting long-range couplings (2-bond and 3-bond) while suppressing 1-bond couplings.

  • The Logic: The protons on the

    
    -substituent (e.g., 
    
    
    
    -Methyl) are 3 bonds away from C-5 . They are 4 bonds away from C-3 .
  • The Result: In a standard HMBC (

    
    ), you will see a strong cross-peak between 
    
    
    
    -Me and C-5. You will see no correlation (or a very weak one) to C-3.

Part 3: Visualization of Logic & Pathways

Diagram 1: Regioisomer Assignment Workflow

This decision tree outlines the logical steps to assign C-3 vs C-5 in an unknown sample.

PyrazoleAssignment Start Unknown Pyrazole Sample CheckSub Is N-1 Substituted? Start->CheckSub Unsub Unsubstituted (NH) Rapid Tautomerism CheckSub->Unsub No Substituted N-Substituted Fixed Regioisomer CheckSub->Substituted Yes Broad C3/C5 Averaged (Broad Signal) Unsub->Broad ExpChoice Select Experiment Substituted->ExpChoice HMBC Run 1H-13C HMBC (Focus on N-Subst protons) ExpChoice->HMBC Preferred Gated Run Gated Decoupled 13C (Measure 1J_CH) ExpChoice->Gated Alternative AnalysisHMBC Check Cross-Peaks from N-R HMBC->AnalysisHMBC AnalysisJ Compare Coupling Constants Gated->AnalysisJ ResultC5 Strong Correlation = C-5 (3-bond) AnalysisHMBC->ResultC5 ResultC3 No Correlation = C-3 (4-bond) AnalysisHMBC->ResultC3 ResultHighJ High J (~190Hz) = C-5 AnalysisJ->ResultHighJ ResultLowJ Low J (~175Hz) = C-3 AnalysisJ->ResultLowJ

Caption: Decision tree for assigning pyrazole regiochemistry. HMBC is the preferred pathway for N-substituted derivatives.

Diagram 2: The HMBC "N-Methyl Trick"

Visualizing the magnetization transfer pathways that make HMBC the definitive method.

HMBC_Path N_Me N-Methyl Protons (1H Source) N1 N-1 N_Me->N1 2-bond (Silent in HMBC) C5 C-5 Carbon (Target) N_Me->C5 3-Bond correlation STRONG SIGNAL C3 C-3 Carbon (Target) N_Me->C3 4-Bond correlation NO SIGNAL N1->C5 1-bond N1->C3 2-bond

Caption: HMBC magnetization transfer. The 3-bond path to C-5 is visible; the 4-bond path to C-3 is typically silent.

Part 4: Experimental Protocols

Protocol 1: Optimized HMBC for Pyrazole Assignment

Standard HMBC parameters often miss correlations in heteroaromatics due to varying coupling constants. Use this optimized setup.

  • Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL

    
     or 
    
    
    
    . (Avoid protic solvents like Methanol if exchangeable protons are present).
  • Pulse Sequence: Select hmbcgpndqf (Bruker) or equivalent (Gradient-selected, magnitude mode).

  • Parameter Optimization:

    • Spectral Width (F1): 220 ppm (to catch carbonyls and downfield C-3).

    • Scans (NS): Minimum 16 (32 recommended for small samples).

    • Long-Range Delay (CNST13): Set to correspond to

      
       (approx 62.5 ms).
      
      • Expert Tip: If the cross-peak to C-5 is weak, lower the

        
        -coupling constant setting to 5–6 Hz . Pyrazole ring couplings can be smaller than standard aliphatic couplings.
        
  • Processing: Use a Sine-Bell squared window function (SSB = 2) to sharpen peaks.

Protocol 2: Measuring (Gated Decoupling)
  • Pulse Sequence: zgig (Inverse gated decoupling). This decouples protons only during the acquisition time, not during the relaxation delay.

  • Relaxation Delay (D1): Must be long (

    
     2–3 seconds) to prevent NOE buildup, although for simple coupling measurement, standard D1 is acceptable if integration isn't required.
    
  • Acquisition: Acquire with high digital resolution (TD > 64k) to resolve the splitting.

  • Analysis: Measure the distance (in Hz) between the satellite peaks of the C-3 and C-5 doublets.

References

  • Claramunt, R. M., et al. (2006).

    
     CPMAS NMR study." Canadian Journal of Chemistry.[1][2] 
    
  • Faure, R., et al. (1988).[2] "High resolution

    
     nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry.[1][2] 
    
  • Lynch, M. P., et al. (1989).[1] "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry.

  • Alkorta, I., et al. (2004). "On the tautomerism of pyrazolones: The geminal

    
    [pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." Tetrahedron. 
    
  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides.

Sources

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